molecular formula C14H10BrF6N3OS B11080902 4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide

4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide

Cat. No.: B11080902
M. Wt: 462.21 g/mol
InChI Key: BVOQSUCRYGBZJL-UHFFFAOYSA-N
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Description

4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide is a complex organic compound that features a bromine atom, a hexafluoropropane group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Hexafluoropropane Group: This step involves the reaction of the thiazole derivative with hexafluoropropane in the presence of a suitable base.

    Bromination: The aromatic ring is brominated using bromine or a bromine-containing reagent under controlled conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated aromatic compound with the hexafluoropropane-thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck reactions.

Major Products

    Substitution: Formation of azides or thiols derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

    Industrial Applications: The compound can be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the hexafluoropropane group play crucial roles in binding to these targets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide: Unique due to the presence of both bromine and hexafluoropropane groups.

    2-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide: Similar structure but with the bromine atom at a different position.

    4-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide: Chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness

The uniqueness of This compound lies in its combination of bromine and hexafluoropropane groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H10BrF6N3OS

Molecular Weight

462.21 g/mol

IUPAC Name

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C14H10BrF6N3OS/c1-7-6-22-11(26-7)24-12(13(16,17)18,14(19,20)21)23-10(25)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,22,24)(H,23,25)

InChI Key

BVOQSUCRYGBZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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